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molecular formula C12H18NO2P B8305652 4-(4-Methoxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide

4-(4-Methoxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide

Cat. No. B8305652
M. Wt: 239.25 g/mol
InChI Key: BFHMIQRLJANSLV-UHFFFAOYSA-N
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Patent
US07981874B2

Procedure details

4-(4-Methoxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide (1.05 g, 4.39 mmol) was made 0.16 M in DCM and stirred at −78° C. To this stirring solution was added BBr3 (2.09 g, 8.34 mmol) dropwise. The reaction mixture was slowly warmed to ambient temperature over 16 h. The precipitate was filtered off then dissolved in water. The pH was adjusted to pH=7 with 2N aq HCl. A precipitate was filtered off and the filtrate was concentrated in vacuo. The residue was suspended in 4:1 DCM:MeOH and stirred for 20 mins. The solids were filtered off and the filtrate was concentrated in vacuo to afford the requisite product. MS: cal'd 226 (MH+), exp 226 (MH+)
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
2.09 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([P:9]2(=[O:16])[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]2)=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[CH3:15][N:12]1[CH2:13][CH2:14][P:9]([C:6]2[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=2)(=[O:16])[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
COC1=CC=C(C=C1)P1(CCN(CC1)C)=O
Step Two
Name
Quantity
2.09 g
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly warmed to ambient temperature over 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in water
FILTRATION
Type
FILTRATION
Details
A precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
STIRRING
Type
STIRRING
Details
MeOH and stirred for 20 mins
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the requisite product

Outcomes

Product
Name
Type
Smiles
CN1CCP(CC1)(=O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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